molecular formula C7H7BFNO3 B582232 (2-Carbamoyl-4-fluorophenyl)boronic acid CAS No. 1217500-90-7

(2-Carbamoyl-4-fluorophenyl)boronic acid

Cat. No. B582232
M. Wt: 182.945
InChI Key: FAONGALRMVQDSU-UHFFFAOYSA-N
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Description

“(2-Carbamoyl-4-fluorophenyl)boronic acid” is an organofluorine compound . It is functionally related to a phenylboronic acid . This compound is also known as "Boronic acid, B- [2-(aminocarbonyl)-4-fluorophenyl]-" .


Synthesis Analysis

The synthesis of “(2-Carbamoyl-4-fluorophenyl)boronic acid” has been studied in the context of structure-activity studies . These studies examined the effect of a novel series of S-substituted 6-mercapto-N-phenyl-nicotinamides on CXCL1-stimulated Ca (2+) flux in whole human PMNs .


Molecular Structure Analysis

The molecular formula of “(2-Carbamoyl-4-fluorophenyl)boronic acid” is C7H7BFNO3 . The average mass is 182.945 Da and the monoisotopic mass is 183.050308 Da .


Chemical Reactions Analysis

“(2-Carbamoyl-4-fluorophenyl)boronic acid” has been used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Carbamoyl-4-fluorophenyl)boronic acid” include a density of 1.4±0.1 g/cm3, a boiling point of 347.4±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 163.9±30.7 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : This compound is synthesized from 4-bromo-2-fluoroaniline, using a lithium-bromine exchange and acidic hydrolysis, yielding a derivative with a low boronic acid pKa value. This derivative is useful in the construction of glucose-sensing materials operating at physiological pH (Das et al., 2003).

Fluorescence Quenching and Sensor Development

  • Fluorescence Quenching Study : Studies of fluorescence quenching in boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, show how the Stern–Volmer equation can be used to understand different conformers and hydrogen bonding in various environments (Geethanjali et al., 2015).
  • Fluorescent Boronic Acid Sensors : Research on carbazole-based fluorescent boronic acid sensors has shown enhanced fluorescence modulation efficiency, indicating potential applications in selective recognition of specific acids and sugars (Zhang et al., 2010).

Applications in Nanotechnology

  • Carbon Nanotube Modulation : Phenyl boronic acids, including 2-carboxyphenylboronic acid, have been used to modulate the photoluminescence of single-walled carbon nanotubes, demonstrating potential applications in saccharide recognition and nanotechnology (Mu et al., 2012).

Chemical Sensing and Recognition

  • Chemosensors for Carbohydrates : Biphenyl boronic acids, closely related to (2-Carbamoyl-4-fluorophenyl)boronic acid, have been developed as fluorophores for "turn-on" fluorescence upon binding with carbohydrates, indicating their utility in chemical sensing (Oesch & Luedtke, 2015).

Boronic Acid Reactivity and Binding Studies

  • Boronic Acid–Diol Complexation : Studies on various boronic acids, including derivatives like (2-Carbamoyl-4-fluorophenyl)boronic acid, have contributed to understanding the structure–reactivity relationships in boronic acid binding to diols, relevant in biomaterials and sensing technologies (Brooks, Deng, & Sumerlin, 2018).

Advanced Material Applications

  • Organic Phosphorescent Materials : Aryl boronic acids, such as 4-(carbazol-9-yl)phenylboronic acid, have been used to create long-lived room-temperature phosphorescent emitters, demonstrating the potential of boronic acids in developing advanced materials with unique optical properties (Zhang et al., 2018).

Safety And Hazards

Safety measures for handling “(2-Carbamoyl-4-fluorophenyl)boronic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

The future directions of “(2-Carbamoyl-4-fluorophenyl)boronic acid” research could involve further exploration of its role as a noncompetitive boronic acid CXCR1/2 antagonist . Additionally, its use as a reactant in coupling reactions and in the synthesis of novel biologically active terphenyls could be further explored .

properties

IUPAC Name

(2-carbamoyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-4-1-2-6(8(12)13)5(3-4)7(10)11/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAONGALRMVQDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675210
Record name (2-Carbamoyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Carbamoyl-4-fluorophenyl)boronic acid

CAS RN

1217500-90-7
Record name (2-Carbamoyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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